molecular formula C22H22BrN3O3S B12501260 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B12501260
M. Wt: 488.4 g/mol
InChI Key: NYMOEYKAWZKYBE-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide is a synthetic organic compound with the molecular formula C22H22BrN3O3S . This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a methylbenzyl group, and a pyridinylmethyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide can be compared with other similar compounds, such as:

The uniqueness of N2-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22BrN3O3S

Molecular Weight

488.4 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22BrN3O3S/c1-17-5-7-18(8-6-17)15-26(30(28,29)21-11-9-19(23)10-12-21)16-22(27)25-14-20-4-2-3-13-24-20/h2-13H,14-16H2,1H3,(H,25,27)

InChI Key

NYMOEYKAWZKYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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